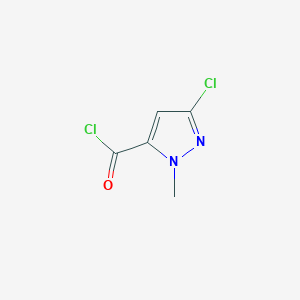
3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that can be used in various fields, including pharmaceuticals, pesticides, and agrochemicals. The compound is synthesized through a multi-step process, which involves the reaction of different reagents.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride is not fully understood. However, it is believed to act as an acylating agent, reacting with various nucleophiles, such as amines and alcohols, to form covalent bonds.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. Additionally, it has been shown to have anti-tumor activity and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride in laboratory experiments is its versatility. It can be used as a building block for the synthesis of various compounds, making it a valuable tool for medicinal chemistry and drug discovery. However, the compound is highly reactive and unstable, making it difficult to handle and store.
Zukünftige Richtungen
There are numerous future directions for research involving 3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride. One area of interest is the development of new anti-inflammatory and anti-cancer agents based on the compound. Additionally, the compound could be used in the development of new pesticides and agrochemicals. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
In conclusion, 3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride is a versatile compound that has numerous applications in scientific research. Its unique properties make it a valuable tool for medicinal chemistry, biochemistry, and pharmacology. However, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
The compound has numerous applications in scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been used as a building block for the synthesis of various compounds, including anti-inflammatory and anti-cancer agents. Additionally, it has been used in the development of new pesticides and agrochemicals.
Eigenschaften
CAS-Nummer |
173841-83-3 |
|---|---|
Produktname |
3-Chloro-1-methyl-1h-pyrazole-5-carbonyl chloride |
Molekularformel |
C5H4Cl2N2O |
Molekulargewicht |
179 g/mol |
IUPAC-Name |
5-chloro-2-methylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C5H4Cl2N2O/c1-9-3(5(7)10)2-4(6)8-9/h2H,1H3 |
InChI-Schlüssel |
VFZHBVZIQASVCW-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=N1)Cl)C(=O)Cl |
Kanonische SMILES |
CN1C(=CC(=N1)Cl)C(=O)Cl |
Synonyme |
1H-Pyrazole-5-carbonyl chloride, 3-chloro-1-methyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

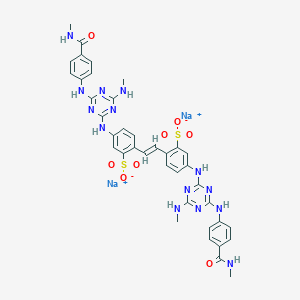
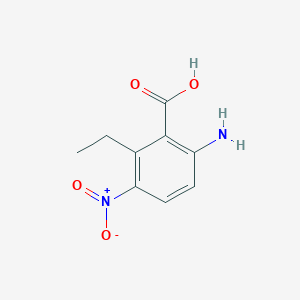

![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)
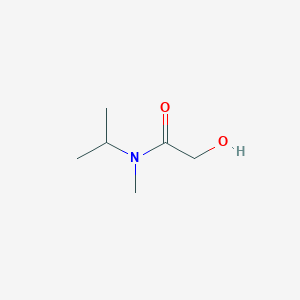


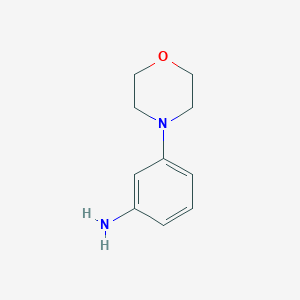
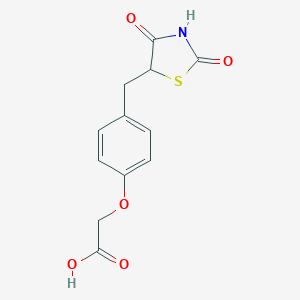
![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B65806.png)
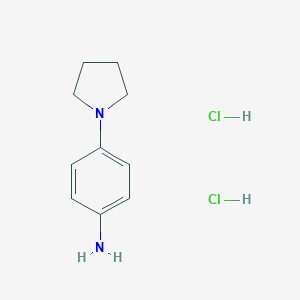
![Cyclopentyl-(2-[1,2,4]triazol-1-yl-ethyl)-amine](/img/structure/B65808.png)
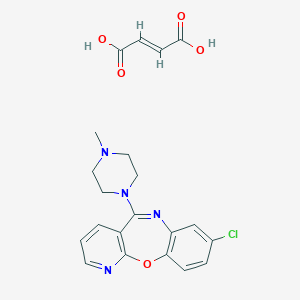
![Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI)](/img/structure/B65816.png)